Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
Brand Name: Vulcanchem
CAS No.: 54230-57-8
VCID: VC15961958
InChI: InChI=1S/C9H15N3O2Si/c1-7(13)11-8-5-6-10-9(12-8)14-15(2,3)4/h5-6H,1-4H3,(H,10,11,12,13)
SMILES:
Molecular Formula: C9H15N3O2Si
Molecular Weight: 225.32 g/mol

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-

CAS No.: 54230-57-8

Cat. No.: VC15961958

Molecular Formula: C9H15N3O2Si

Molecular Weight: 225.32 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- - 54230-57-8

Specification

CAS No. 54230-57-8
Molecular Formula C9H15N3O2Si
Molecular Weight 225.32 g/mol
IUPAC Name N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide
Standard InChI InChI=1S/C9H15N3O2Si/c1-7(13)11-8-5-6-10-9(12-8)14-15(2,3)4/h5-6H,1-4H3,(H,10,11,12,13)
Standard InChI Key KMMZFCGPXXCJFO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC(=NC=C1)O[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with an acetamide group at position 4 and a trimethylsilyl-protected hydroxyl group at position 2. The TMS group (Si(CH₃)₃) is a common protecting moiety in organic chemistry, known for its ability to shield reactive hydroxyl groups during multi-step syntheses. The canonical SMILES representation, CC(=O)NC₁=NC(=NC=C₁)OSi(C)C, encodes this structure unambiguously .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂Si
Molecular Weight225.32 g/mol
IUPAC NameN-(2-trimethylsilyloxypyrimidin-4-yl)acetamide
InChI KeyKMMZFCGPXXCJFO-UHFFFAOYSA-N
CAS Registry Number54230-57-8

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- often begins with 4-aminopyrimidin-2-ol. A two-step protocol is commonly employed:

  • Silylation: Treatment of 4-aminopyrimidin-2-ol with hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., imidazole) yields the 2-trimethylsilyloxy intermediate .

  • Acetylation: The free amine at position 4 is then acetylated using acetic anhydride or acetyl chloride under mild conditions .

This approach leverages the TMS group’s orthogonal stability, allowing selective deprotection in subsequent steps without affecting the acetamide moiety.

Reactivity and Functional Group Interconversions

The TMS group undergoes cleavage under acidic or fluoride-mediated conditions (e.g., tetrabutylammonium fluoride, TBAF), regenerating the hydroxyl group. This property is critical in nucleoside synthesis, where the 2′-hydroxyl of ribose derivatives must be temporarily protected . For example, in gemcitabine synthesis, silylated intermediates enable stereoselective glycosylation reactions by preventing undesired side reactions at the 2-position .

Applications in Pharmaceutical Chemistry

Role in Nucleoside Analog Synthesis

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- is a key precursor in the synthesis of antiviral and anticancer agents. Its use in gemcitabine production highlights its importance:

  • Gemcitabine: A chemotherapeutic agent for pancreatic and breast cancers. The TMS-protected intermediate facilitates high-yielding N-glycosylation with 2,2′-difluororibose donors, achieving β-stereoselectivity >95% .

  • Lamivudine: An antiretroviral drug for HIV treatment. Silanized cytosine derivatives like this compound enable efficient coupling with halogenated sugar intermediates, streamlining large-scale production .

Building Block for Heterocyclic Systems

Beyond nucleosides, the compound serves as a scaffold for synthesizing fused pyrimidine systems. For instance, cyclocondensation with diketones yields tricyclic structures with potential kinase inhibitory activity .

Recent Advances and Future Directions

Recent studies exploit the compound’s modularity in click chemistry and bioorthogonal reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified analogs generates triazole-linked prodrugs with enhanced solubility . Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for controlled drug release applications .

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